molecular formula C11H9NO2 B068428 Methyl isoquinoline-6-carboxylate CAS No. 173089-82-2

Methyl isoquinoline-6-carboxylate

Cat. No.: B068428
CAS No.: 173089-82-2
M. Wt: 187.19 g/mol
InChI Key: UVPWZEOLHRROQK-UHFFFAOYSA-N
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Description

This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of substituted isoquinoline derivatives. For example, it serves as a precursor in bromination reactions using N-bromosuccinimide (NBS) to introduce substituents at specific positions . Its methyl ester group enhances lipophilicity, making it suitable for reactions in non-polar solvents like acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl isoquinoline-6-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal, followed by cyclization, can be used to synthesize isoquinoline derivatives . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often employs green and sustainable chemistry practices. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 are preferred due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Oxidation Reactions

MIC undergoes oxidation primarily at the ester group or the aromatic ring. Key reagents and outcomes include:

Reagents/ConditionsProducts FormedKey FindingsReferences
KMnO₄ (acidic medium)Isoquinoline-6-carboxylic acidComplete oxidation of the methyl ester to carboxylic acid under reflux.
O₂/Pd/C catalyst6-Carboxyisoquinoline derivativesCatalytic oxidation under mild conditions preserves the aromatic framework.
Biocatalytic oxidation (Verticillium sp. GF39)N-Oxide derivativesEnzymatic oxidation introduces an N-oxide group without ring degradation.

Mechanistic Insight : The ester group’s oxidation to a carboxylic acid proceeds via radical intermediates in the presence of strong oxidants like KMnO₄, while enzymatic pathways favor selective N-oxidation .

Reduction Reactions

Reduction targets the ester group or the aromatic ring, yielding functionalized intermediates:

Reagents/ConditionsProducts FormedKey FindingsReferences
H₂/Pd-C6-HydroxymethylisoquinolineHydrogenolysis reduces the ester to a primary alcohol.
LiAlH₄6-AminomethylisoquinolineOver-reduction leads to amine formation under harsh conditions.
NaBH₄/MeOHPartial reduction intermediatesSelective reduction of conjugated double bonds observed.

Note : Catalytic hydrogenation preserves the aromaticity, while LiAlH₄ may alter the ring structure.

Electrophilic Substitution

The isoquinoline ring undergoes electrophilic substitution at electron-rich positions (C-5 and C-8):

Reagents/ConditionsProducts FormedKey FindingsReferences
Br₂/FeBr₃5-Bromo-MICBromination occurs regioselectively at C-5 under Lewis acid catalysis.
HNO₃/H₂SO₄8-Nitro-MICNitration at C-8 with >85% yield in concentrated acid.
Cl₂/AlCl₃5-Chloro-MICChlorination parallels bromination in regioselectivity.

Structural Influence : The ester group at C-6 directs electrophiles to the meta positions (C-5 and C-8) .

Cyclization and Ring-Forming Reactions

MIC participates in annulation reactions to construct polycyclic systems:

Reagents/ConditionsProducts FormedKey FindingsReferences
DEAD/IsoquinolineBenzo-fused pyran derivatives6π-Azaelectrocyclization forms fused heterocycles under microwave heating.
AcetylenedicarboxylatesCoumarin-isoquinoline hybridsZwitterion intermediates enable tandem cyclization-lactonization.
RhCp*Cl₂/AgSbF₆Isoquinoline-3-ol derivativesTransition-metal-catalyzed C–H activation followed by cyclization.

Example : Reaction with DEAD (diethyl acetylenedicarboxylate) yields δ-lactones via a zwitterion intermediate (Scheme 1) .

Cross-Coupling Reactions

The ester group facilitates metal-catalyzed couplings for derivatization:

Reagents/ConditionsProducts FormedKey FindingsReferences
Suzuki-Miyaura (Pd(OAc)₂)Biaryl derivativesBoronic acid coupling at C-5 or C-8 with >90% efficiency.
C–H Alkylation (Co catalyst)Alkylated isoquinolinesData-driven ML models optimize enantioselective alkylation.
Ullmann coupling (CuI)Aryl ethersEtherification at the ester oxygen under basic conditions.

Case Study : Cobalt-catalyzed C–H alkylation with MIC achieves 92% enantiomeric excess (ee) using chiral carboxylic acid ligands .

Functional Group Interconversion

The methyl ester serves as a handle for further transformations:

Reagents/ConditionsProducts FormedKey FindingsReferences
NH₂NH₂/EtOH6-Carboxamide derivativesHydrazinolysis yields hydrazides for heterocycle synthesis.
Grignard reagents (RMgX)Ketones or alcoholsNucleophilic attack at the ester carbonyl forms tertiary alcohols.
H₂O/H⁺Hydrolysis to carboxylic acidAcidic or basic hydrolysis provides scalable access to carboxylic acids.

Critical Analysis

  • Regioselectivity Challenges : Competing substitution at C-5 vs. C-8 requires precise control of reaction conditions .
  • Catalyst Dependency : Transition-metal catalysts (Pd, Co, Rh) enhance efficiency but increase cost .
  • Green Chemistry : Microwave-assisted and enzymatic methods reduce waste and energy use .

MIC’s versatility in oxidation, substitution, and cyclization underscores its utility in medicinal chemistry and materials science. Future research should focus on enantioselective transformations and sustainable protocols.

Scientific Research Applications

Chemical Properties and Structure

Methyl isoquinoline-6-carboxylate has the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and is classified as an isoquinoline derivative. Its structure features a carboxylate group at the sixth position of the isoquinoline ring, which enhances its reactivity and biological interactions. The compound exhibits significant biological activities, making it a valuable target for further research in medicinal chemistry.

Drug Synthesis

MIC serves as a crucial building block in the synthesis of various complex molecules, particularly alkaloids. Notable alkaloids synthesized using MIC include:

  • Berberine : Known for its antimicrobial and anti-inflammatory properties.
  • Tetrandrine : Investigated for its potential in treating cardiovascular diseases.
  • Magnoflorine : Explored for its neuroprotective effects.

These compounds have been associated with various therapeutic applications, including treatment for infections, inflammation, and cardiovascular conditions.

Biological Interactions

Research has demonstrated that MIC interacts with various biological targets, influencing critical biochemical pathways. Some key findings include:

  • Enzyme Inhibition : MIC has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to potential applications in metabolic disorders.
  • Receptor Binding : Studies indicate that MIC binds to certain receptors, affecting neurotransmitter systems and potentially offering insights into neurological therapies.

Medicinal Chemistry Applications

The distinct properties of MIC make it suitable for various applications in medicinal chemistry:

  • Anticancer Research : Preliminary studies suggest that MIC derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier positions it as a candidate for developing treatments for neurological disorders .

Case Studies

Several case studies illustrate the applications of MIC in scientific research:

  • Synthesis of Berberine :
    • Researchers utilized MIC as a precursor in synthesizing berberine through a multi-step reaction process. The resulting compound exhibited enhanced bioactivity against specific bacterial strains.
  • Neuroprotective Studies :
    • A study investigated the neuroprotective effects of MIC derivatives on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Anticancer Activity Assessment :
    • In vitro studies assessed the anticancer properties of MIC derivatives against various cancer cell lines. The results showed promising cytotoxic effects, warranting further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of methyl isoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

  • Ethyl Isoquinoline-6-Carboxylate (CAS 1570-45-2): Structurally identical except for the ethyl ester group instead of methyl. The ethyl group increases molecular weight (C12H11NO2 vs. C11H9NO2) and may slightly reduce hydrolysis rates due to steric hindrance. Ethyl esters are often used when slower ester cleavage is desired in prodrug design .
  • This modification could enhance binding affinity in biological targets (e.g., enzyme active sites) compared to the parent compound .

Core Ring System Differences

  • Methyl Quinoline-6-Carboxylate (CAS 38896-30-9): Differs in the nitrogen position (quinoline: N at position 1 vs. isoquinoline: N at position 2). This alters electronic distribution, with quinoline derivatives typically exhibiting lower basicity (pKa ~4.9) compared to isoquinoline (pKa ~5.4), affecting solubility and reactivity .
  • Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]quinoline-6-Carboxylate: Contains a fused tetrahydro-pyrrolo ring system, reducing aromaticity and increasing conformational flexibility. This structural complexity may enhance interactions with hydrophobic pockets in proteins .

Substituent Modifications

  • Methyl 6-Nitroquinoline-2-Carboxylate (CAS 112089-59-5): The nitro group at position 6 is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to meta positions. Such derivatives are intermediates in the synthesis of aminoquinolines for antimalarial drugs .
  • Methyl 6-Aminoquinoline-3-Carboxylate (CAS 1170979-26-6): The amino group at position 6 is electron-donating, increasing ring electron density. This substitution is critical in fluorescence-based applications due to enhanced conjugation .

Biological Activity

Methyl isoquinoline-6-carboxylate (MIC) is an organic compound belonging to the isoquinoline class, characterized by its unique bicyclic structure comprising a fused benzene and pyridine ring. This compound has attracted considerable attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is defined by its molecular formula C11H9NO2C_{11}H_{9}NO_{2}. The carboxylate group at the 6-position of the isoquinoline ring significantly influences its reactivity and interaction with biological targets. This structural feature is crucial for its biological activity, allowing it to act on various enzymes and receptors.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities, including:

  • Antimicrobial Properties : MIC has shown significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. For instance, it has been linked to inhibition of cyclin-dependent kinases and topoisomerase I, which are crucial in cancer cell proliferation .
  • Anticancer Activity : Studies indicate that isoquinoline derivatives like MIC can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities. In vitro studies have reported IC50 values indicating effective doses against different cancer cell lines .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : MIC binds to active sites on enzymes and receptors, modulating their activity. This interaction can lead to alterations in signal transduction pathways that are vital for cellular functions.
  • Structural Similarity : Its structural resemblance to other bioactive isoquinoline alkaloids enhances its potential as a lead compound in drug development .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl isoquinoline-3-carboxylateCarboxylate at position 3Different biological activity profile
Methyl 1-methoxyisoquinoline-4-carboxylateMethoxy group at position 1Enhanced solubility and altered pharmacokinetics
AmpullosineMethyl group at position 3Isolated from natural sources; unique bioactivity
Ethyl isoquinoline-4-carboxylateEthyl group instead of methylVariations in reactivity and biological effects

This table highlights how the positioning of functional groups influences the reactivity and biological interactions of these compounds compared to MIC.

Case Studies

  • Anticancer Research : In a study examining the effects of various isoquinoline derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in MGC-803 cells with an IC50 value of 5.1 µM. The compound also induced G2/M phase arrest and increased the Bax/Bcl-2 ratio, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : A series of tests against bacterial strains demonstrated that MIC exhibited strong antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective doses comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl isoquinoline-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors, such as via Friedländer or Pfitzinger reactions. Optimization requires systematic variation of catalysts (e.g., acid/base), temperature, and solvent polarity. For example, using trifluoroacetic acid as a catalyst in ethanol at reflux (80°C) may improve cyclization efficiency . Characterization via HPLC and NMR (¹H/¹³C) is critical to confirm purity and structure .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR can confirm proton environments (e.g., methyl ester resonance at ~3.9 ppm), while ¹³C NMR identifies carbonyl carbons (~165-170 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. Compare results with PubChem data for consistency .

Q. What are the key challenges in isolating this compound from reaction mixtures, and how can they be addressed?

  • Methodological Answer : Common issues include co-elution of byproducts during column chromatography. Use gradient elution with silica gel (e.g., hexane/ethyl acetate) and monitor fractions via TLC. Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally via kinetic studies under varying conditions .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives, such as disordered solvent molecules?

  • Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disorder. Refine occupancy ratios and apply geometric restraints to solvent molecules. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Steric hindrance at the 6-carboxylate group directs coupling to the 3-position. Electronic effects are probed via Hammett plots using para-substituted aryl boronic acids. Monitor reaction progress via LC-MS and isolate products via preparative HPLC .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing reaction yield variability in this compound synthesis?

  • Methodological Answer : Use ANOVA to assess the impact of variables (e.g., temperature, catalyst loading). Design-of-experiment (DoE) software (e.g., JMP) identifies significant factors. Report confidence intervals (95%) and p-values to ensure reproducibility .

Q. How can researchers address conflicting literature reports on the biological activity of this compound derivatives?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to evaluate assay conditions (e.g., cell lines, concentrations). Meta-analysis of IC₅₀ values identifies outliers due to methodological differences (e.g., solvent DMSO concentration) .

Q. Structural and Functional Insights

Q. What role does the methyl ester group play in the stability and solubility of this compound?

  • Methodological Answer : The ester group enhances lipophilicity (logP ~2.5) compared to carboxylic acid analogs. Stability studies (TGA/DSC) under humid conditions reveal hydrolysis rates, guiding storage recommendations (e.g., desiccated at –20°C) .

Q. How can researchers modify the isoquinoline core to tune the photophysical properties of this compound?

  • Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at the 4-position to redshift absorption maxima. Characterize via UV-Vis and fluorescence spectroscopy. Compare with TD-DFT calculations for validation .

Properties

IUPAC Name

methyl isoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPWZEOLHRROQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264490
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173089-82-2
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173089-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl isoquinoline-6-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 6-bromoisoquinoline (10 g, 48 mmol), purchased from Gateway Chemical Technology, Inc., in 200 mL of 1:1 DMF:MeOH was added sodium acetate (5.0 g, 61 mmol), triphenylphosphine (3.8 g, 14 mmol), and palladium(II) acetate (2.8 g, 12 mmol). The vessel was charged with 300 kPa of carbon monoxide. The vessel was then purged. This charging purging sequence was repeated three times, then the vessel was charged with 300 kPa of CO and heated to 100° C. After 15 hours, the reaction was judged to be complete by LC/MS. The reaction was filtered through Celite (eluting with EtAOc) and the resulting mixture was concentrated under reduced pressure. The residue was taken up in 250 mL of EtOAc and washed three times with water and once with brine. The mixture was then dried over MgSO4, filtered, and concentrated under reduced pressure. Flash chromatography on silica gel (10% to 35% EtOAc/hexanes) afforded methyl isoquinoline-6-carboxylate as a white powder (7.0 g, 78% yield): LCMS (API ES) m/z 188 [M+1+].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

290 mg of isoquinoline-6-carbaldehyde are dissolved in 40 ml of MeON, and firstly 450 mg of NaCN, then 210 μl of glacial acetic acid, and finally 3.5 g of MnO2 are added. The mixture is stirred at RT for 3 days, and the precipitate is filtered off and the filtrate is poured into a solution of 15 g of FeSO4 in 150 ml of water. Subsequently, the pH of the mixture is adjusted to 9 with Na2CO3 solution, the precipitate is filtered off, and the filtrate is extracted 3× with 150 ml of EA. Drying takes place over Na2SO4, and the solvent is removed in vacuo. 190 mg are obtained of a colorless oil, which in reacted without any further purification.
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
solvent
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl isoquinoline-6-carboxylate
Methyl isoquinoline-6-carboxylate
Methyl isoquinoline-6-carboxylate
Methyl isoquinoline-6-carboxylate
Methyl isoquinoline-6-carboxylate
Methyl isoquinoline-6-carboxylate

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